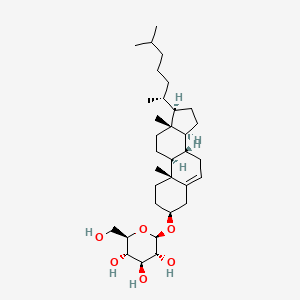

Glucoside de cholestéryle

Vue d'ensemble

Description

Synthesis Analysis

Cholesteryl glucoside synthesis involves complex biochemical pathways and enzymatic reactions. A significant study demonstrated that cholesterol glucosylation activity is catalyzed by the enzyme β-glucosidase 1 (GBA1), which performs a transglucosylation reaction using glucosylceramide (GlcCer) as the glucose donor, rather than UDP-Glucose. This novel function of GBA1 highlights a unique pathway for glycolipid metabolism in mammals, contributing to our understanding of cholesteryl glucoside synthesis in biological systems (Akiyama et al., 2013).

Molecular Structure Analysis

The molecular structure of cholesteryl glucoside and its derivatives has been extensively studied through synthetic and analytical methods. Nguyen et al. (2014) achieved step-economical syntheses of cholesteryl-6-O-phosphatidyl-α-D-glucopyranosides, unique to Helicobacter pylori, using regioselective deprotection and phosphoramidite coupling techniques. This work provided critical insights into the structural characterization of cholesteryl glucoside derivatives, facilitating further glycolipidomic profiling and biological studies (Nguyen et al., 2014).

Chemical Reactions and Properties

The chemical properties of cholesteryl glucoside are influenced by its unique structure, enabling specific reactions and interactions within biological systems. Notably, the synthesis and regioselective enzymatic acylation of cholesteryl glucoside derivatives have been explored, demonstrating the compound's versatility in chemical modifications and its potential for creating novel glycolipid structures with specific biological functions (Pączkowski et al., 2007).

Physical Properties Analysis

The physical properties of cholesteryl glucoside, such as its effects on membrane dynamics and interactions with other lipids, have been a focus of research. Hanashima et al. (2020) investigated how glucosylation of cholesterol affects its ordering and interactions in membranes, revealing that cholesteryl-β-D-glucoside (ChoGlc) significantly reduces the ordering effect of cholesterol on sphingomyelin chains, thereby altering the membrane's physical properties. This research sheds light on the impact of cholesteryl glucoside on lipid bilayer dynamics and its potential roles in cell membrane organization and function (Hanashima et al., 2020).

Chemical Properties Analysis

The chemical properties of cholesteryl glucoside contribute to its biological functions and interactions within the cell. Studies have highlighted its role in activating heat shock transcription factors and expressing heat shock proteins, indicative of its involvement in cellular stress responses. The enzymatic pathways and molecular mechanisms underlying cholesteryl glucoside's synthesis and function in biological systems provide valuable insights into its chemical properties and their implications for cellular physiology (Akiyama et al., 2013).

Applications De Recherche Scientifique

Rôle dans la défense de l'autophagie contre les microbes envahissants

Le glucoside de cholestéryle joue un rôle crucial dans la défense de l'autophagie contre les microbes envahissants. Par exemple, Helicobacter pylori, une bactérie qui peut causer des ulcères d'estomac et le cancer, est auxotrophe pour le cholestérol et convertit le cholestérol en dérivés de this compound {svg_1}. La bactérie utilise ces dérivés pour échapper à l'autophagie des cellules hôtes, un processus qui aide généralement à se défendre contre les invasions microbiennes {svg_2}.

Implication dans la dégradation lysosomiale

Les dérivés du this compound, en particulier le 6ʹ-O-acyl-α-d-glucoside de cholestéryle (CAG), ont été trouvés pour altérer la dégradation lysosomiale, qui est un processus clé dans le recyclage des composants cellulaires {svg_3}. Cette altération soutient la survie d'Helicobacter pylori intracellulaire {svg_4}.

Implication dans le remodelage lipidique des membranes

Le this compound est impliqué dans le remodelage lipidique des membranes, un processus crucial pour maintenir l'intégrité et la fonctionnalité des membranes cellulaires {svg_5}. Dans le contexte de l'infection à Helicobacter pylori, la manipulation de la biosynthèse du 6'-acylthis compound (un dérivé du this compound) peut conduire à l'éradication de la bactérie {svg_6}.

Impact sur l'adhésion bactérienne

Certains dérivés du this compound peuvent affecter l'adhésion bactérienne, une étape cruciale dans l'établissement de nombreuses infections bactériennes {svg_7}. Par exemple, des dérivés spécifiques ont été trouvés pour inhiber l'adhésion d'Helicobacter pylori aux cellules d'adénocarcinome gastrique humain {svg_8}.

Utilisation en thérapie anti-Helicobacter pylori

En raison de ses rôles dans l'adhésion bactérienne et le remodelage lipidique des membranes, le this compound a des applications potentielles dans le développement de nouvelles thérapies anti-Helicobacter pylori {svg_9}. Par exemple, des traitements qui modifient la chaîne acyle du this compound peuvent réduire considérablement l'adhésion bactérienne, montrant un grand potentiel en tant que nouvelle approche thérapeutique {svg_10}.

Effet anti-ulcéreux potentiel

Le this compound a été suggéré comme ayant un effet anti-ulcéreux {svg_11}. Cependant, des recherches supplémentaires sont nécessaires pour comprendre pleinement cette application potentielle.

Mécanisme D'action

Orientations Futures

Cholesteryl glucoside has been found to enhance the adhesion of Helicobacter pylori to gastric epithelium . Future studies are needed to determine whether inhibition of H. pylori-specific cholesteryl glucosides constitutes a target for the development of new therapeutic molecules for H. pylori-induced inflammation and malignancies .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H56O6/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(13-15-32(21,4)26(23)14-16-33(24,25)5)38-31-30(37)29(36)28(35)27(18-34)39-31/h9,19-20,22-31,34-37H,6-8,10-18H2,1-5H3/t20-,22+,23+,24-,25+,26+,27-,28-,29+,30-,31-,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMCJUNYLQOAIM-UQBZCTSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

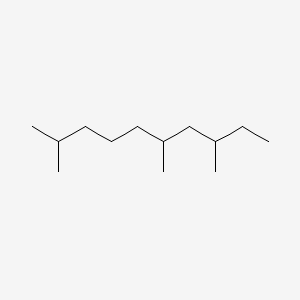

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H56O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331472 | |

| Record name | Cholesteryl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7073-61-2 | |

| Record name | Cholesteryl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

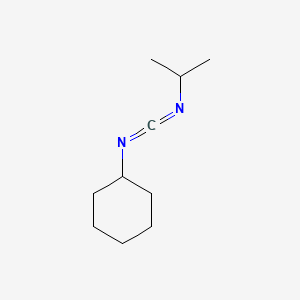

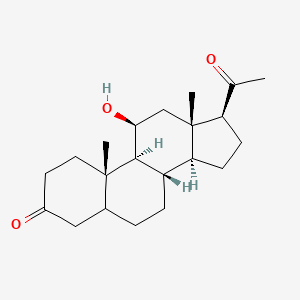

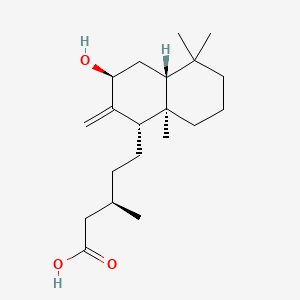

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1199643.png)

![trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene](/img/structure/B1199652.png)

![1,3-Dipropyl-8-[(1S,3S,4S)-5beta,6beta-epoxybicyclo[2.2.1]heptane-3alpha-yl]-7H-purine-2,6(1H,3H)-dione](/img/structure/B1199655.png)